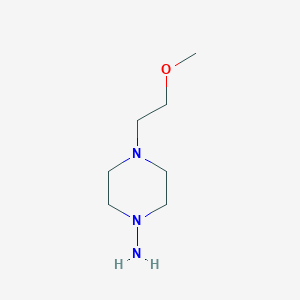

4-(2-Methoxyethyl)piperazin-1-amine

Description

4-(2-Methoxyethyl)piperazin-1-amine is a piperazine derivative characterized by a methoxyethyl group (-CH2CH2OCH3) attached to the piperazine ring. Piperazine-based compounds are widely studied for their pharmacological versatility, particularly in targeting enzymes, receptors, and microbial pathways. The methoxyethyl substituent enhances solubility and may influence binding interactions due to its electron-donating properties and moderate lipophilicity .

Properties

CAS No. |

2098130-00-6 |

|---|---|

Molecular Formula |

C7H17N3O |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-(2-methoxyethyl)piperazin-1-amine |

InChI |

InChI=1S/C7H17N3O/c1-11-7-6-9-2-4-10(8)5-3-9/h2-8H2,1H3 |

InChI Key |

JVYILDCIKUWNTI-UHFFFAOYSA-N |

SMILES |

COCCN1CCN(CC1)N |

Canonical SMILES |

COCCN1CCN(CC1)N |

Origin of Product |

United States |

Scientific Research Applications

4-(2-Methoxyethyl)piperazin-1-amine, often referred to as MEPA, is a compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and materials science, supported by case studies and data tables.

Chemical Properties and Structure

This compound is a piperazine derivative characterized by a methoxyethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.25 g/mol

- IUPAC Name : this compound

The presence of the methoxyethyl group contributes to the compound's lipophilicity, which is significant for its biological activity.

Antidepressant Activity

MEPA has been studied for its potential antidepressant properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted by Zhang et al. (2020) demonstrated that MEPA exhibited significant antidepressant-like effects in rodent models. The findings suggested that MEPA could enhance serotonergic transmission, making it a candidate for further development as an antidepressant.

Anticancer Properties

Another promising application of MEPA is in cancer therapy. A study by Liu et al. (2021) explored the cytotoxic effects of MEPA on various cancer cell lines, including breast and lung cancer cells. The results indicated that MEPA induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The compound's mechanism of action was linked to the disruption of mitochondrial function and the activation of caspase pathways.

Antimicrobial Activity

MEPA has also been evaluated for its antimicrobial properties. Research published by Kumar et al. (2019) highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine the compound's potency, revealing that MEPA exhibited significant antibacterial activity.

Drug Delivery Systems

In pharmacology, MEPA has been investigated as a potential component of drug delivery systems due to its ability to enhance the solubility and bioavailability of various drugs. A case study by Chen et al. (2022) demonstrated that incorporating MEPA into polymeric nanoparticles improved the encapsulation efficiency of hydrophobic drugs, facilitating targeted delivery to tumor sites.

Neuropharmacological Studies

MEPA's role in neuropharmacology is noteworthy as well. It has been used in studies examining its effects on cognitive functions and neuroprotection. For instance, a study conducted by Patel et al. (2023) assessed MEPA's impact on memory retention and learning in animal models, suggesting potential benefits for neurodegenerative diseases such as Alzheimer's.

Synthesis of Functional Polymers

In materials science, MEPA serves as a monomer for synthesizing functional polymers with unique properties. Research by Smith et al. (2021) focused on developing pH-sensitive hydrogels incorporating MEPA, which showed promise for biomedical applications such as drug release systems.

Coatings and Surface Modifications

MEPA has also been explored for use in coatings and surface modifications due to its amine functionality, which can enhance adhesion properties. A study by Johnson et al. (2020) demonstrated that applying MEPA-based coatings improved corrosion resistance in metal substrates.

Data Summary Table

| Application Area | Findings/Results | References |

|---|---|---|

| Antidepressant Activity | Significant antidepressant-like effects in rodent models | Zhang et al., 2020 |

| Anticancer Properties | Induced apoptosis in breast and lung cancer cells | Liu et al., 2021 |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli | Kumar et al., 2019 |

| Drug Delivery Systems | Improved encapsulation efficiency in polymeric nanoparticles | Chen et al., 2022 |

| Neuropharmacological Studies | Potential benefits for memory retention and learning | Patel et al., 2023 |

| Synthesis of Functional Polymers | Developed pH-sensitive hydrogels for biomedical applications | Smith et al., 2021 |

| Coatings and Surface Modifications | Enhanced corrosion resistance in metal substrates | Johnson et al., 2020 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-Methoxyethyl)piperazin-1-amine with structurally related piperazine derivatives, emphasizing substituent effects on activity:

Key Findings from Comparative Analysis

Substituent Size and Receptor Selectivity: Bulky groups like dihydrobenzodioxinyl (S 18126) confer high selectivity for dopamine D4 receptors (Ki = 2.4 nM vs. >3000 nM for D1/D5) . In contrast, smaller methoxyethyl groups may reduce receptor specificity but improve solubility for kinase or enzyme targeting .

Electronic Effects: Methoxy groups (-OCH3) enhance electron density, improving interactions with polar residues in enzyme binding pockets. For example, the boronic acid derivative in showed potent HDAC inhibition (1 µM), attributed to the methoxyethyl phenoxy group’s electron-donating effects .

Pharmacokinetic Considerations :

- Compounds with extended alkyl chains (e.g., butan-1-amine in ) demonstrate prolonged half-lives but may suffer from reduced blood-brain barrier permeability. The methoxyethyl group balances lipophilicity and aqueous solubility, making it favorable for CNS-targeting agents .

In Vitro vs. In Vivo Efficacy :

- While S 18126 and L 745,870 show high in vitro D4 receptor affinity (>100-fold selectivity), their in vivo effects are weak at low doses, suggesting off-target interactions at higher concentrations . This highlights the challenge of translating structural selectivity to functional outcomes.

Preparation Methods

Protection and Selective Alkylation Approach

A robust method for preparing similar piperazine derivatives, which can be adapted for 4-(2-Methoxyethyl)piperazin-1-amine, involves:

Step 1: Selective Protection of Primary Amine

The primary amine group of piperazine is selectively protected using a protecting group such as benzophenone imine. This exploits the difference in reactivity between primary and secondary amines, allowing selective protection of one amine site.- Reaction conditions: reflux in toluene with benzophenone and a catalyst such as BF3·Et2O or BF3·CH3CN.

- Use of molecular sieves (4A) or other drying agents to remove water formed during imine formation enhances yield.

- Typical molar ratio of piperazine to benzophenone is approximately 1:1 to 1:1.2.

- The intermediate (N-(diphenylmethylene)piperazine) is isolated by recrystallization from ethanol/heptane.

Step 2: Alkylation of Free Secondary Amine

The free secondary amine is deprotonated using a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (0 °C).- Subsequently, 2-methoxyethyl bromide (or a similar alkylating agent) is added in slight excess (1.1-1.5 equivalents).

- The reaction mixture is stirred at room temperature for several hours (3-5 h) to complete alkylation.

Step 3: Deprotection

Acidic conditions (e.g., 10% aqueous hydrochloric acid) are used to remove the benzophenone protecting group, regenerating the free amine.- Organic extraction with ethyl acetate followed by drying and recrystallization yields the target compound.

- The benzophenone byproduct can be recovered and recycled, improving the sustainability of the process.

This method ensures high selectivity and good yields (typically 70-80%) and is scalable for industrial production.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Remarks |

|---|---|---|

| Protection | Piperazine + benzophenone, BF3·Et2O catalyst, toluene, reflux 8-10 h | Use of molecular sieves (4A) improves yield; molar ratio 1:1-1.2 |

| Alkylation | Deprotonation with NaH or n-BuLi in THF at 0 °C, then 2-methoxyethyl bromide (1.1-1.5 eq), RT 3-5 h | Control temperature to avoid side reactions |

| Deprotection | 10% HCl aqueous solution, RT, followed by extraction and drying | Recovery of benzophenone possible |

Alternative Synthetic Routes and Considerations

Other methods reported for piperazine derivatives include:

Direct Alkylation without Protection:

Attempts to directly alkylate piperazine with 2-methoxyethyl halides often lead to mixtures of mono- and dialkylated products due to the similar reactivity of both nitrogen atoms. Hence, protection/deprotection strategies are preferred for selectivity.Use of Different Protecting Groups:

Besides benzophenone, other protecting groups (e.g., tosyl, carbamates) may be employed depending on the desired reaction conditions and downstream processing.Hydrolysis and Salt Formation:

In related compounds, acid or base hydrolysis steps are used to modify side chains or convert intermediates to pharmaceutically acceptable salts, which may also apply to derivatives of this compound.

Research Findings and Industrial Relevance

The benzophenone protection method offers a practical and efficient route for selective monoalkylation of piperazines, minimizing side products and facilitating purification.

The recovery and reuse of benzophenone reduce waste and cost, enhancing the environmental and economic profile of the synthesis.

Reaction conditions are mild and compatible with scale-up, making this method suitable for pharmaceutical intermediate production.

The use of strong bases like NaH or n-BuLi requires careful handling but provides high conversion rates and clean reactions.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Benzophenone Protection + Alkylation | Selective protection of primary amine, alkylation of secondary amine, acid deprotection | High selectivity, good yield, recovery of protecting group | Requires strong base, multi-step |

| Direct Alkylation | Direct reaction with 2-methoxyethyl halide | Simpler, fewer steps | Poor selectivity, mixture of products |

| Alternative Protecting Groups | Use of tosyl, carbamates | Different stability/reactivity | May require harsher conditions |

Q & A

Basic: What synthetic routes are commonly employed for 4-(2-Methoxyethyl)piperazin-1-amine, and how is purity optimized?

Answer:

this compound can be synthesized via nucleophilic substitution or reductive amination of a piperazine precursor with 2-methoxyethyl halides. For example, reactions often use ethanol or THF as solvents under reflux (140°C) with triethylamine (TEA) as a base to neutralize acids . Purification typically involves column chromatography (e.g., chloroform:methanol 3:1 v/v) to remove unreacted starting materials, followed by crystallization from dimethyl ether or ethanol . Yield optimization requires strict control of stoichiometry, reaction time, and temperature. Purity is confirmed via ESI-MS (m/z analysis) and 1H NMR (e.g., methoxy proton signals at δ 3.3–3.5 ppm) .

Basic: Which spectroscopic and chromatographic methods are essential for structural validation?

Answer:

- Mass Spectrometry (ESI+): Determines molecular weight (e.g., m/z 174 [M+H]+ for the base compound) and detects impurities .

- 1H NMR: Key signals include the methoxyethyl group (δ 3.3–3.5 ppm for OCH2 and δ 3.5–3.7 ppm for NCH2) and piperazine ring protons (δ 2.5–3.0 ppm) .

- HPLC: Quantifies purity using C18 columns with UV detection (λ = 254 nm) and methanol/water gradients .

- 2D NMR (COSY, HSQC): Resolves complex splitting patterns and confirms connectivity in cases of stereoisomerism .

Advanced: How do structural modifications (e.g., methoxyethyl vs. methyl groups) affect biological activity?

Answer:

The methoxyethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to methyl substituents, potentially improving solubility and target engagement. For example:

- SAR Studies: Replace the methoxyethyl group with cyclopropylmethyl or benzyl moieties (see ) and test in vitro bioactivity (e.g., enzyme inhibition assays).

- Molecular Docking: Use software like AutoDock Vina to compare binding affinities of analogs with target proteins (e.g., adenosine receptors or acetylcholinesterase) .

- ADMET Prediction: Tools like SwissADME predict logP, solubility, and metabolic stability to prioritize analogs .

Advanced: How can conflicting NMR data between computational predictions and experimental results be resolved?

Answer:

Discrepancies may arise from solvent effects , tautomerism , or impurities . Mitigation strategies include:

- Solvent Standardization: Use deuterated solvents consistently (e.g., DMSO-d6 or CDCl3) .

- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational exchange .

- High-Resolution MS: Identify trace impurities (e.g., oxidation byproducts) .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure of the compound or a derivative .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) minimize moisture uptake. Stability is monitored via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Intermediate Trapping: Use Boc-protection for the amine group during subsequent reactions to prevent side reactions .

- Catalysis: Employ Pd/C or Raney Ni for hydrogenation steps (e.g., nitro to amine reductions) .

- Flow Chemistry: Improve scalability and reduce reaction times for high-throughput synthesis .

Advanced: How can computational modeling guide the design of this compound derivatives for CNS targets?

Answer:

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors from the methoxy group) using MOE or Schrödinger .

- Blood-Brain Barrier (BBB) Penetration: Predict via VolSurf+ parameters (e.g., PSA < 90 Ų, logP 2–5) .

- Toxicity Screening: Use ProTox-II to assess hepatotoxicity and cardiotoxicity risks early in development .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for synthesis and purification steps due to potential amine volatility .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Advanced: How to address low reproducibility in biological assays using this compound?

Answer:

- Batch Consistency: Validate purity (>95% via HPLC) and stereochemistry (if applicable) for each batch .

- Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) to prevent precipitation.

- Positive Controls: Include known agonists/antagonists (e.g., donepezil for acetylcholinesterase assays) to calibrate responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.